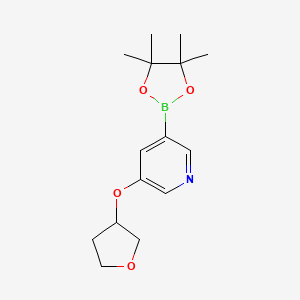
2-(3-Methyl-isothiazol-5-yl)-benzaldehyde
Overview
Description
“2-(3-Methyl-isothiazol-5-yl)-benzoic acid” is a chemical compound with the molecular formula C11H9NO2S . It’s used in research and has a molecular weight of 219.26 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(3-Methyl-isothiazol-5-yl)-benzoic acid” consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “2-(3-Methyl-isothiazol-5-yl)-benzoic acid” are not specified in the sources I found .Scientific Research Applications
Synthesis of Tetrahydroisoquinolines : Benzaldehydes, including 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, are utilized in the synthesis of tetrahydroisoquinolines. This involves a reaction with azomethine ylides, forming intermediates like 5-aryloxazolidines, which then undergo further chemical transformations (Moshkin & Sosnovskikh, 2013).
Bioactivity as a Microbiocide : Compounds related to 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde have shown promising antimicrobial activity. For instance, 2-((5-mercapto-1, 3, 4-oxadiazol-2-yl) methyl) benzo[d]isothiazol-3(2H)-one exhibits good antimicrobial properties against various bacteria (Feng-ling Xu et al., 2011).
Asymmetric Synthesis and Catalysis : Benzaldehydes are used in asymmetric synthesis and catalysis. For instance, the reaction of dimethylzinc and benzaldehyde in the presence of specific catalysts has been studied for understanding the mechanisms of asymmetric bias in molecular transformations (Yamakawa & Noyori, 1999).
Synthesis of Benzopyran Derivatives : Benzaldehydes are also involved in the synthesis of benzopyran derivatives, an important class of organic compounds. These derivatives have applications in various areas, including material science and pharmaceuticals (Sayadian, Yavari, & Halvagar, 2020).
Development of pH-Sensitive Chemosensors : Benzaldehyde derivatives have been used in the creation of chemosensors for pH, which can differentiate between normal cells and cancer cells based on the pH environment (Dhawa et al., 2020).
Antioxidant Activity Studies : Certain benzaldehyde derivatives have been synthesized and analyzed for their potential antioxidant activities. This includes evaluations of free radical scavenging and metal chelating activity (Yüksek et al., 2015).
Synthesis of Liquid Crystal Materials : Benzaldehydes have been used in the synthesis of liquid crystal materials, indicating their potential application in display technologies and materials science (Haramoto & Kamogawa, 1985).
Safety and Hazards
properties
IUPAC Name |
2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-6-11(14-12-8)10-5-3-2-4-9(10)7-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSVOGFHOYMVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266130 | |
| Record name | Benzaldehyde, 2-(3-methyl-5-isothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1401521-99-0 | |
| Record name | Benzaldehyde, 2-(3-methyl-5-isothiazolyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401521-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-(3-methyl-5-isothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















